Pyridine, 3-(2-nitroethenyl)-

Description

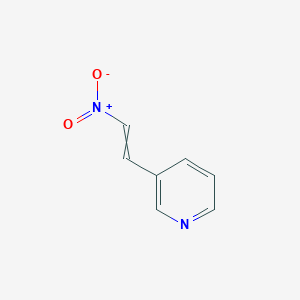

Pyridine, 3-(2-nitroethenyl)- (CAS: 22568-11-2; CID 5373109) is a nitro-substituted pyridine derivative with the molecular formula C₇H₆N₂O₂ and a molecular weight of 150.14 g/mol. Its structure features a pyridine ring with a nitroethenyl (-CH=CH-NO₂) group at the 3-position, conferring unique electronic and reactive properties. The compound exists as a light yellow to brown crystalline powder, with a melting point of 142°C and solubility in hot methanol .

The nitroethenyl group enhances electrophilicity, making it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks.

Structure

3D Structure

Properties

Molecular Formula |

C7H6N2O2 |

|---|---|

Molecular Weight |

150.13 g/mol |

IUPAC Name |

3-(2-nitroethenyl)pyridine |

InChI |

InChI=1S/C7H6N2O2/c10-9(11)5-3-7-2-1-4-8-6-7/h1-6H |

InChI Key |

HIXBXAXEKNYDHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Pyridine derivatives are fundamental in organic chemistry due to their ability to act as intermediates in the synthesis of more complex molecules. Pyridine, 3-(2-nitroethenyl)- serves as a versatile building block in the synthesis of various heterocyclic compounds.

- Nitration and Substitution Reactions : The compound can undergo nitration to yield nitropyridine derivatives, which are crucial for further reactions. For instance, the nitration of pyridine derivatives has been shown to produce high yields of 3-nitropyridine through a method involving N2O5 and SO2 . This reaction pathway is significant for synthesizing compounds with biological activity.

- Formation of Imidazopyridines : The compound has been utilized in the synthesis of imidazopyridines, which are known for their pharmacological properties. The oxidative nucleophilic substitution method allows for high regioselectivity and conversion rates when reacting with amines .

Medicinal Chemistry

Pyridine derivatives are widely explored for their therapeutic potential. Pyridine, 3-(2-nitroethenyl)- is particularly interesting due to its structural features that may influence biological activity.

- Anticancer Activity : Research indicates that certain nitropyridine derivatives exhibit anticancer properties. For example, compounds derived from pyridine have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

- Antimicrobial Properties : Several studies have reported that pyridine derivatives possess antimicrobial activity. The introduction of nitro groups can enhance the efficacy of these compounds against various pathogens .

Agrochemicals

Pyridine compounds are also significant in agriculture as they can function as herbicides, insecticides, and fungicides.

- Herbicidal Activity : Pyridine derivatives have been investigated for their herbicidal properties. The presence of the nitro group in pyridine, 3-(2-nitroethenyl)- may enhance its effectiveness against specific weed species .

- Insecticidal Applications : Research has demonstrated that certain nitropyridines can act as insecticides by disrupting the nervous systems of pests, making them valuable in pest management strategies .

Data Table: Applications of Pyridine, 3-(2-nitroethenyl)-

| Application Area | Description | Example Compounds |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing heterocycles and other organic compounds | Imidazopyridines |

| Medicinal Chemistry | Potential anticancer and antimicrobial agents | Various nitropyridine derivatives |

| Agrochemicals | Herbicides and insecticides | Nitro-substituted pyridines |

Case Study 1: Synthesis of Imidazopyridines

A study conducted by Bakke et al. highlighted the synthesis of imidazopyridine derivatives from pyridine, 3-(2-nitroethenyl)- using nitration followed by substitution reactions. The resulting compounds exhibited promising biological activities, indicating potential therapeutic applications .

Case Study 2: Antimicrobial Activity

Research published in Pure and Applied Chemistry focused on the antimicrobial efficacy of various nitropyridines. Compounds derived from pyridine, 3-(2-nitroethenyl)- were tested against bacterial strains, showing significant inhibition rates compared to control groups .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The nitro group in 3-(2-nitroethenyl)pyridine increases electrophilicity compared to non-nitro analogues like 1,2-di(3-pyridyl)ethylene, which lacks electron-withdrawing groups .

- Reactivity: The nitroethenyl moiety facilitates nucleophilic additions and cycloadditions, unlike the inert styryl groups in 3-cyano-4,6-distyrylpyridine .

- Symmetry vs. Asymmetry : 1,2-Di(3-pyridyl)ethylene has two pyridyl groups, enabling symmetrical coordination in metal complexes, while 3-(2-nitroethenyl)pyridine is asymmetric, limiting such applications .

2.2 Physicochemical Properties

- Melting Point : Both 3-(2-nitroethenyl)pyridine and its vinyl analogue trans-3-(2-nitrovinyl)pyridine share identical melting points (142°C), suggesting similar crystalline packing .

- Solubility: Nitro-substituted pyridines exhibit lower aqueous solubility compared to non-polar analogues like 1,2-di(3-pyridyl)ethylene, which dissolves readily in organic solvents .

Preparation Methods

Barium Hydroxide Octahydrate Catalysis

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) enables efficient nitroaldol coupling in aqueous media. A biphasic system (water/organic solvent) minimizes side reactions:

Biocatalytic Approaches

Natural DNA or keratin catalyzes the reaction under physiological conditions:

Organic Buffers

Unexpected catalysis by Tris-HCl and HEPES buffers was observed:

-

Conditions : 0.1 M buffer (pH 7.4), 37°C, 24 h → 50–70% yield.

-

Limitation : Lower efficiency compared to inorganic bases.

Dehydration to Nitroalkene

β-Nitro alcohols undergo acid- or heat-induced dehydration:

Acid-Catalyzed Dehydration

Thermal Dehydration

Alternative Synthetic Routes

Diazotization-Coupling Strategy

A patent (US6509471B2) describes 3-substituted pyridines via diazonium intermediates:

-

Diazotization : 3-Aminopyridine + t-BuONO (1.1 eq) in CF₃CH₂OH/HCl, 0°C → diazonium salt.

-

Coupling : React with nitroethylene precursors (unclear mechanism).

-

Limitation : Requires hazardous diazonium intermediates.

Nitration of Ethenylpyridines

Direct nitration of 3-ethenylpyridine faces regioselectivity challenges:

Optimization and Scalability

Catalyst Recycling (Ba(OH)₂·8H₂O)

Purification Techniques

-

Sodium bisulfite wash : Removes unreacted aldehyde (95% purity).

-

Recrystallization : Ethyl acetate/hexane → 99% purity (HPLC).

Reaction Analytics

Table 1. Comparative Analysis of Henry Reaction Catalysts

Q & A

Q. What are the recommended synthetic routes for 3-(2-nitroethenyl)pyridine, and how do reaction conditions influence yield?

Methodological Answer:

- Nitroalkene Formation: A common approach involves condensation of pyridine-3-carbaldehyde with nitroethane via Henry reaction or similar nitroalkylation. Base catalysts (e.g., ammonium acetate) or acid-mediated conditions (e.g., acetic acid) are used to promote elimination of water, forming the nitroethenyl group .

- Microwave-Assisted Synthesis: Reduced reaction times and improved yields (up to 75%) are reported under microwave irradiation (120°C, 30 min) compared to traditional reflux (6–8 hours, 50–60% yield) .

- Key Variables: Solvent polarity (e.g., ethanol vs. DMF), temperature, and stoichiometry of nitroethane significantly affect regioselectivity and purity.

Q. How is 3-(2-nitroethenyl)pyridine characterized structurally, and what analytical techniques resolve ambiguities?

Methodological Answer:

Q. What are the stability considerations for 3-(2-nitroethenyl)pyridine under storage and experimental conditions?

Methodological Answer:

- Light Sensitivity: The nitroethenyl group is prone to photodegradation. Store in amber vials at –20°C under inert gas (argon) to suppress decomposition .

- Thermal Stability: Avoid temperatures >80°C; prolonged heating in solution leads to nitro group reduction or polymerization. TGA-DSC studies show decomposition onset at 150°C .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of 3-(2-nitroethenyl)pyridine derivatives?

Methodological Answer:

- DFT Studies: Calculate transition-state energies for nitroalkene formation to identify optimal catalysts (e.g., organocatalysts vs. Lewis acids). B3LYP/6-31G(d) level predicts regioselectivity in pyridine substitution .

- MD Simulations: Model solvent effects (e.g., ethanol vs. acetonitrile) on reaction kinetics. Polar solvents stabilize zwitterionic intermediates, accelerating nitroethenyl group formation .

- QSPR Models: Correlate substituent electronic parameters (Hammett σ) with biological activity for drug design applications .

Q. How do conflicting cytotoxicity results for 3-(2-nitroethenyl)pyridine derivatives arise, and how are they resolved?

Methodological Answer:

Q. What catalytic systems enhance the functionalization of 3-(2-nitroethenyl)pyridine for medicinal chemistry?

Methodological Answer:

- Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura reactions (Pd(PPh3)4, K2CO3) couple the pyridine ring with aryl boronic acids, enabling library diversification .

- Nitro Group Reduction: Catalytic hydrogenation (H2, 10% Pd/C) converts the nitroethenyl group to an amine, yielding 3-(2-aminoethenyl)pyridine—a precursor for antimalarial scaffolds .

- Heterogeneous Catalysis: Fe2O3@SiO2/In2O3 nanocomposites improve selectivity in Michael addition reactions with thiols (e.g., 80% yield vs. 45% with homogeneous catalysts) .

Critical Analysis of Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.